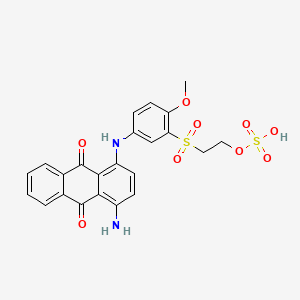

2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate is a complex organic compound that features a sulphonyl group, an anthraquinone derivative, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate typically involves multiple steps:

Formation of the Anthraquinone Derivative: The starting material, 1-amino-9,10-dioxo-4-anthracene, is synthesized through the oxidation of anthracene.

Amination Reaction: The anthraquinone derivative undergoes an amination reaction with 2-methoxyphenylamine under controlled conditions to form the intermediate product.

Sulphonylation: The intermediate product is then reacted with a sulphonyl chloride derivative to introduce the sulphonyl group.

Esterification: Finally, the compound is esterified with hydrogen sulphate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the anthraquinone moiety.

Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone structure.

Substitution: The amino and sulphonyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

Chemistry

Dye Synthesis: The compound can be used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.

Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.

Biology

Fluorescent Probes: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe.

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for biochemical studies.

Medicine

Drug Development:

Diagnostic Agents: Use as a diagnostic agent in medical imaging.

Industry

Material Science: Applications in the development of advanced materials, such as organic semiconductors.

Environmental Science: Use in environmental monitoring and pollutant detection.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

Molecular Targets: It may target specific enzymes, receptors, or cellular structures.

Pathways Involved: Involvement in oxidative stress pathways, signal transduction pathways, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

1-Amino-9,10-dioxo-4-anthracene: A simpler anthraquinone derivative.

2-Methoxyphenylamine: A precursor used in the synthesis of the compound.

Sulphonyl Chloride Derivatives: Used in the sulphonylation step.

Uniqueness

Structural Complexity: The combination of anthraquinone, amino, and sulphonyl groups makes it unique.

Functional Versatility: Its ability to participate in various chemical reactions and applications in multiple fields.

Biological Activity

2-((5-((1-Amino-9,10-dioxo-4-anthryl)amino)-2-methoxyphenyl)sulphonyl)ethyl hydrogen sulphate, also known by its CAS number 73167-24-5, is a complex organic compound with significant biological activity. Its molecular formula is C23H20N2O9S2 and it has a molecular weight of approximately 532.54 g/mol. This compound is recognized for its potential applications in pharmaceuticals and biochemistry, particularly in the context of drug development and biochemical assays.

| Property | Value |

|---|---|

| CAS Number | 73167-24-5 |

| Molecular Formula | C23H20N2O9S2 |

| Molecular Weight | 532.54 g/mol |

| InChI Key | XDPWPTVQRHDJAK-UHFFFAOYSA-N |

| LogP | 1.01 |

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its role in cellular signaling and its potential therapeutic applications.

- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, particularly those related to hydrogen sulfide (H₂S) signaling. H₂S is known to play a critical role in vasodilation and cellular signaling processes .

- Antioxidant Properties : The presence of phenolic groups suggests that the compound might exhibit antioxidant properties, potentially mitigating oxidative stress in cells .

- Cellular Effects : Studies indicate that compounds similar to this one can influence mitochondrial function, enhancing ATP production at lower concentrations while inhibiting it at higher concentrations .

Case Studies

- Pharmacological Applications : Research has shown that derivatives of this compound can be used to create immunogens for specific biochemical assays, indicating its utility in diagnostic applications .

- Therapeutic Potential : Investigations into the compound's effects on cancerous cells have revealed that it may induce apoptosis (programmed cell death), thereby offering a potential pathway for cancer treatment .

- Toxicological Assessments : While the compound shows promise, safety evaluations are critical due to the inherent risks associated with hydrogen sulfide exposure at high concentrations .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Vasodilatory Effects : Similar compounds have been shown to promote vasodilation through H₂S signaling pathways, which could have implications for cardiovascular health .

- Cell Viability Studies : In vitro studies demonstrated that varying concentrations of the compound affected cell viability differently, suggesting a dose-dependent relationship that merits further investigation .

Properties

CAS No. |

73167-24-5 |

|---|---|

Molecular Formula |

C23H20N2O9S2 |

Molecular Weight |

532.5 g/mol |

IUPAC Name |

2-[5-[(4-amino-9,10-dioxoanthracen-1-yl)amino]-2-methoxyphenyl]sulfonylethyl hydrogen sulfate |

InChI |

InChI=1S/C23H20N2O9S2/c1-33-18-9-6-13(12-19(18)35(28,29)11-10-34-36(30,31)32)25-17-8-7-16(24)20-21(17)23(27)15-5-3-2-4-14(15)22(20)26/h2-9,12,25H,10-11,24H2,1H3,(H,30,31,32) |

InChI Key |

XDPWPTVQRHDJAK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)CCOS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.